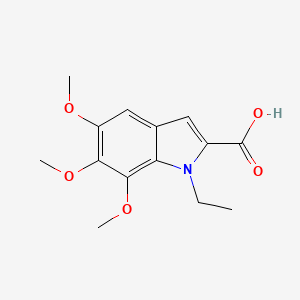
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO5 . It has a molecular weight of 251.24 . The compound is also known by its IUPAC name 5,6,7-trimethoxy-1H-indole-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO5/c1-16-8-5-6-4-7 (12 (14)15)13-9 (6)11 (18-3)10 (8)17-2/h4-5,13H,1-3H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wirkmechanismus
The mechanism of action of 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of tyrosine hydroxylase, an enzyme involved in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting the enzyme, this compound is thought to reduce the levels of these neurotransmitters in the brain, leading to the observed effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in animal models. In these studies, this compound has been shown to reduce the symptoms of Parkinson's disease, including tremor, rigidity, and bradykinesia. Additionally, this compound has been shown to reduce the symptoms of depression and anxiety in animal models. In addition, this compound has been shown to reduce the levels of proinflammatory cytokines, such as TNF-α and IL-6, suggesting that it may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid as an experimental tool is its ability to inhibit tyrosine hydroxylase, which is involved in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This makes it useful for studying the effects of these neurotransmitters on various neurological disorders. Additionally, this compound is relatively easy to synthesize and is relatively stable in aqueous solution. The main limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in humans.
Zukünftige Richtungen
The potential therapeutic applications of 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid are promising and warrant further investigation. Future research should focus on elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic applications in humans. Additionally, further research should be done to explore the effects of this compound on other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, further studies should be conducted to explore the potential synergistic effects of combining this compound with other compounds.
Synthesemethoden
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid can be synthesized from indole-2-carboxylic acid via an acid-catalyzed reaction with ethyl bromide. The reaction involves the addition of the ethyl group to the indole ring, followed by the elimination of bromide to form the desired product. The reaction is typically carried out in aqueous solution at room temperature and can be monitored by thin-layer chromatography.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid has been studied as a potential therapeutic agent for the treatment of a variety of neurological disorders, including Parkinson's disease, depression, and anxiety. In animal models, this compound has been shown to reduce the symptoms of Parkinson's disease, including tremor, rigidity, and bradykinesia. Additionally, this compound has been shown to reduce the symptoms of depression and anxiety in animal models.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethyl-5,6,7-trimethoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-5-15-9(14(16)17)6-8-7-10(18-2)12(19-3)13(20-4)11(8)15/h6-7H,5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSFBURLWIPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)


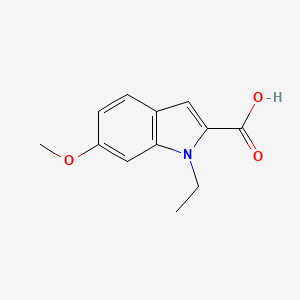
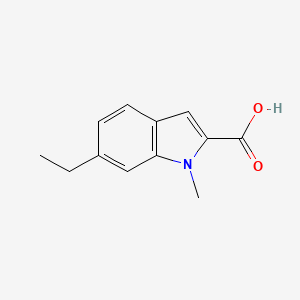
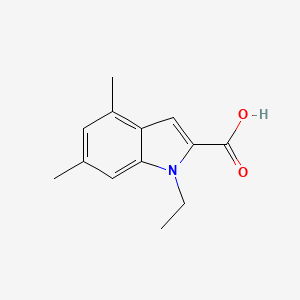
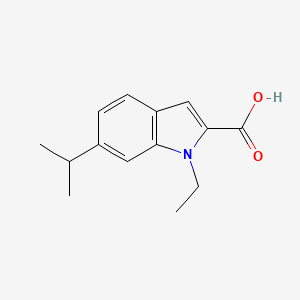

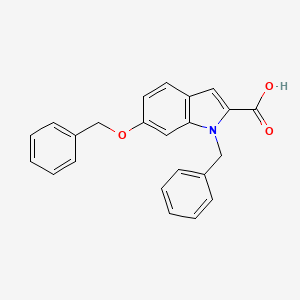

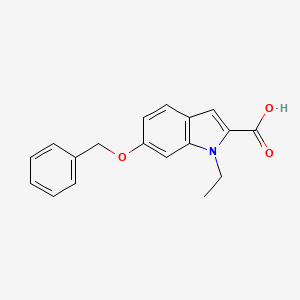
![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)
